N-{1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine
CAS No.: 2640817-80-5
Cat. No.: VC11875467
Molecular Formula: C18H24F3N5O2S
Molecular Weight: 431.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640817-80-5 |
|---|---|
| Molecular Formula | C18H24F3N5O2S |
| Molecular Weight | 431.5 g/mol |
| IUPAC Name | N-[1-(1-ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-3-yl]-N-methyl-3-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C18H24F3N5O2S/c1-4-25-12-16(23-13(25)2)29(27,28)26-10-6-7-14(11-26)24(3)17-15(18(19,20)21)8-5-9-22-17/h5,8-9,12,14H,4,6-7,10-11H2,1-3H3 |
| Standard InChI Key | NAQPAMFVZAQYQD-UHFFFAOYSA-N |
| SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
| Canonical SMILES | CCN1C=C(N=C1C)S(=O)(=O)N2CCCC(C2)N(C)C3=C(C=CC=N3)C(F)(F)F |
Introduction
Molecular Features
| Feature | Details |
|---|---|
| Molecular Formula | C₁₆H₂₂F₃N₅O₂S |
| Molecular Weight | Approximately 405.44 g/mol |
| Functional Groups | Sulfonamide, trifluoromethyl, imidazole, piperidine, pyridine |
| Key Interactions | Hydrogen bonding (via NH), hydrophobic interactions (via CF₃ and alkyls) |
Synthesis Pathways
The synthesis of similar compounds often involves:
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Formation of the Imidazole-Sulfonyl Intermediate:
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Starting from an imidazole derivative, a sulfonation reaction introduces the sulfonyl group.
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Functionalization of Piperidine:
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The piperidine ring is functionalized at specific positions using alkylation or reductive amination methods.
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Coupling with Pyridine Derivatives:
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A coupling reaction (e.g., via amide bond formation) links the piperidine intermediate with a trifluoromethyl-substituted pyridine.
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This multistep synthesis typically employs reagents like sulfonyl chlorides, alkyl halides, and coupling agents such as EDCI or DCC for amide bond formation.
Potential Applications
Compounds with similar structural motifs have been investigated for various biological activities:
Anticancer Potential
Trifluoromethylated pyridines have shown promise in modulating biological targets such as kinases or enzymes involved in cancer progression .
Antimalarial Research
Similar sulfonamide-based compounds have demonstrated inhibitory effects against Plasmodium falciparum .
Analytical Characterization
To confirm the identity and purity of this compound, standard analytical techniques are employed:
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NMR Spectroscopy (¹H and ¹³C):
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Identifies chemical shifts corresponding to imidazole, piperidine, pyridine, and trifluoromethyl groups.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation patterns.
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Infrared Spectroscopy (FTIR):
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Detects characteristic vibrations for sulfonamide (-SO₂-NH) and CF₃ groups.
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X-ray Crystallography:
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Provides detailed information on molecular geometry if crystallized.
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